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molecular formula C6H8N2O2 B172639 4,7-Diazaspiro[2.5]octane-5,8-dione CAS No. 129306-17-8

4,7-Diazaspiro[2.5]octane-5,8-dione

Cat. No. B172639
M. Wt: 140.14 g/mol
InChI Key: RBBJGTYVUQPXLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07622471B2

Procedure details

1.04M Borane-tetrahydrofuran complex in tetrahydrofuran (24.7 mL) was added dropwise to 4,7-diazaspiro[2.5]octane-5,8-dione (1.2 g) in tetrahydrofuran (30 mL) at 0° C. over a period of 30 minutes, and the resultant mixture was refluxed under heat for 13 hours. To the reaction mixture, methanol (4 mL) and 4N HCl-dioxane (8 mL) were added at 0° C., and the mixture was refluxed under heat for 1 hour, and then cooled in air. The precipitated solid was recovered by filtration, and washed with tetrahydrofuran, to thereby give a product mixture containing the title compound (1.86 g).
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Quantity
24.7 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:3]2([C:8](=O)[NH:7][CH2:6][C:5](=O)[NH:4]2)[CH2:2]1.CO.[ClH:13].O1CCOCC1>O1CCCC1>[ClH:13].[CH2:2]1[C:3]2([CH2:8][NH:7][CH2:6][CH2:5][NH:4]2)[CH2:1]1 |f:2.3,5.6|

Inputs

Step One
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
CO
Name
Quantity
8 mL
Type
reactant
Smiles
Cl.O1CCOCC1
Step Three
Name
Quantity
1.2 g
Type
reactant
Smiles
C1CC12NC(CNC2=O)=O
Name
Quantity
24.7 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under heat for 13 hours
Duration
13 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heat for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled in air
FILTRATION
Type
FILTRATION
Details
The precipitated solid was recovered by filtration
WASH
Type
WASH
Details
washed with tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
to thereby give a product mixture

Outcomes

Product
Name
Type
product
Smiles
Cl.C1CC12NCCNC2
Measurements
Type Value Analysis
AMOUNT: MASS 1.86 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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